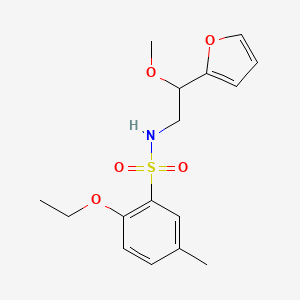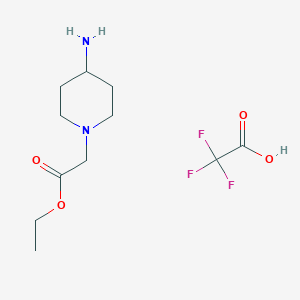![molecular formula C27H29N3O3 B2846046 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320855-83-0](/img/structure/B2846046.png)
6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as XNT or Xanthene-9-carbonyl-piperidinyl-pyridazinone. The purpose of
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of the enzyme phosphodiesterase 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is an important secondary messenger in the body. By inhibiting PDE5, 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one increases the levels of cGMP, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one include increased levels of cGMP, vasodilation, and increased blood flow. These effects have been found to be beneficial in the treatment of various diseases such as pulmonary arterial hypertension, erectile dysfunction, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its neuroprotective effects. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one. One of the potential directions is to investigate its potential in the treatment of other diseases such as cancer and cardiovascular diseases. Another direction is to explore its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies can be conducted to determine the optimal dosage and administration methods for this compound.
Méthodes De Synthèse
The synthesis method of 6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 4-chloro-3-nitropyridine with tert-butylamine and sodium hydride in dimethylformamide. The reaction is then followed by the addition of 1-(9H-xanthene-9-carbonyl)piperidine to the mixture, which leads to the formation of the final product.
Applications De Recherche Scientifique
6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of neuroscience. It has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-27(2,3)23-12-13-24(31)30(28-23)18-14-16-29(17-15-18)26(32)25-19-8-4-6-10-21(19)33-22-11-7-5-9-20(22)25/h4-13,18,25H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMADZBGUPJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)

![N-(benzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2845969.png)
![2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2845970.png)
![2-(2-Fluorophenoxy)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2845971.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845972.png)


![(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2845978.png)

![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)
![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)butanamide](/img/structure/B2845985.png)
